molecular formula C17H18N2O2 B7451110 (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol

(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol

Cat. No. B7451110
M. Wt: 282.34 g/mol
InChI Key: OQKDFLHSPOUSAQ-WPZCJLIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). This compound has been widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.

Mechanism of Action

(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in a wide range of physiological effects, including anti-inflammatory, anti-depressant, and bronchodilatory effects.
Biochemical and Physiological Effects:
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-depressant effects, this compound has been shown to improve memory function, reduce anxiety-like behavior, and enhance the activity of the respiratory system. (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 is a highly selective and potent inhibitor of PDE4, which makes it an ideal tool for investigating the role of PDE4 in various physiological and pathological processes. However, this compound has some limitations, including its relatively short half-life and its potential to cause side effects such as nausea and vomiting.

Future Directions

There are several future directions for the use of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 in scientific research. One direction is to investigate the role of PDE4 in the regulation of immune function, particularly in the context of autoimmune diseases. Another direction is to explore the potential of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 as a therapeutic agent for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 on cognitive function and memory impairment.

Synthesis Methods

The synthesis of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 involves several steps, starting from the reaction between 2-aminopyridine and 2-hydroxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then coupled with (R)-glycidol in the presence of a Lewis acid catalyst to give (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724.

Scientific Research Applications

(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has been extensively used in scientific research to study the role of PDE4 in various physiological and pathological processes, including inflammation, depression, anxiety, memory impairment, and respiratory disorders. This compound has been shown to be effective in reducing the levels of pro-inflammatory cytokines and chemokines, as well as in improving cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(14-6-4-8-18-10-14)19-11-15(20)17-9-13-5-2-3-7-16(13)21-17/h2-10,12,15,19-20H,11H2,1H3/t12?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKDFLHSPOUSAQ-WPZCJLIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CN=CC=C1)NC[C@H](C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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